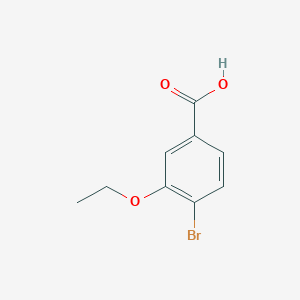

4-Bromo-3-ethoxybenzoic acid

Description

Significance of Brominated and Ethoxylated Aromatic Carboxylic Acids in Organic Chemistry

The introduction of bromine and ethoxy groups onto an aromatic carboxylic acid framework imparts specific and highly useful characteristics for organic synthesis.

Brominated Aromatic Carboxylic Acids are particularly valuable as synthetic intermediates. fiveable.me The bromine atom is an excellent leaving group, making these compounds highly reactive in nucleophilic substitution reactions. fiveable.meontosight.ai This reactivity allows for the straightforward introduction of various functional groups. Furthermore, the carbon-bromine bond facilitates participation in a wide range of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl bromides are often the preferred substrates for these transformations, which are essential for constructing the complex molecular architectures of natural products, pharmaceuticals, and dyes. nih.gov The presence of a bromine atom also modulates the acidity and electronic properties of the molecule. fiveable.me

Ethoxylated Aromatic Carboxylic Acids feature an ethoxy group (-OCH₂CH₃), which can influence the molecule's physical properties. The ethoxy group, similar to the related methoxy (B1213986) group, can affect solubility, boiling point, and intermolecular interactions. ontosight.ai Its presence can enhance a compound's lipophilicity, which can be a crucial factor in the context of medicinal chemistry for improving membrane permeability. The ether linkage is generally stable, making the ethoxy group a reliable substituent during multi-step synthetic sequences. In some contexts, the ethoxy group can also be cleaved to reveal a hydroxyl group, adding another layer of synthetic versatility.

Contextualization of 4-Bromo-3-ethoxybenzoic Acid within Contemporary Chemical Synthesis and Materials Science Research

4-Bromo-3-ethoxybenzoic acid, with its specific arrangement of a bromine atom and an ethoxy group on the benzoic acid core, is positioned as a versatile building block in both chemical synthesis and materials science. While detailed research on this exact isomer is specialized, its utility can be understood by examining its constituent functional groups and closely related analogues.

In chemical synthesis , the compound serves as a multi-functional intermediate. The carboxylic acid group can undergo standard reactions like esterification and amidation. smolecule.com The bromine atom at the 4-position can be replaced via nucleophilic aromatic substitution or used as a handle for metal-catalyzed cross-coupling reactions to build more complex molecular scaffolds. nih.govsmolecule.com This dual reactivity makes it a valuable precursor for creating novel compounds, particularly in the pharmaceutical and agrochemical industries where analogues like 3-Bromo-4-ethoxybenzoic acid have found use. chemimpex.comgoogle.com For example, a patent has described the use of the isomeric 3-bromo-4-ethoxybenzoic acid for controlling agricultural diseases and weeds. google.com

In materials science , derivatives of substituted benzoic acids are used to create advanced materials, including specialty polymers. chemimpex.comontosight.ai The rigid aromatic core of 4-Bromo-3-ethoxybenzoic acid can be incorporated into polymer backbones to enhance properties such as thermal stability and chemical resistance. chemimpex.com The reactive handles on the molecule allow it to be polymerized or grafted onto surfaces to create functional materials with specific optical or electrical properties.

Interactive Data Table: Properties of 4-Bromo-3-ethoxybenzoic acid

| Property | Value |

| IUPAC Name | 4-bromo-3-ethoxybenzoic acid |

| CAS Number | 933671-86-4 |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBJPOSCZHJGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Bromo 3 Ethoxybenzoic Acid

Nucleophilic Substitution Reactions at the Aromatic Bromine Center

The bromine atom attached to the aromatic ring of 4-bromo-3-ethoxybenzoic acid is a key site for synthetic modification, enabling the introduction of a wide array of functional groups through nucleophilic substitution reactions.

Derivatization and Synthesis of Novel Substituted Benzoic Acid Derivatives

The substitution of the bromine atom in 4-bromo-3-ethoxybenzoic acid and its analogs is a valuable tool for synthesizing novel benzoic acid derivatives, which serve as intermediates in the development of pharmaceuticals and other functional materials. For example, the condensation of the related 4-bromo-3-methoxybenzoic acid with aniline (B41778) has been reported, demonstrating the utility of this class of compounds in forming new C-N bonds to create complex amide structures. jst.go.jp Similarly, derivatives of 4-bromo-2-nitrobenzoic acid have been used as scaffolds where the bromine is substituted in later steps of a synthetic sequence. nih.govtandfonline.com

The following table summarizes representative transformations involving the bromo-substituent on analogous aromatic systems.

| Reactant Class | Reagents & Conditions | Product Class | Reaction Type |

|---|---|---|---|

| Aryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Ethanol), Heat | Biphenyl Derivatives | Suzuki Coupling |

| Amine (R-NH₂) | Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Heat | N-Aryl Benzoic Acid Derivatives | Buchwald-Hartwig Amination |

| Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Heat | Stilbene Derivatives | Heck Coupling |

| Thiol (R-SH) | Cu Catalyst (e.g., CuI), Base, Heat | Aryl Thioether Derivatives | Ullmann Condensation |

Reactions Involving the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is another reactive site in the molecule, susceptible to both oxidation and cleavage.

Oxidation Pathways of the Ethoxy Moiety

The ethoxy group, being an ether, can be subjected to oxidation, although this is less common than reactions at the other functional sites. Under certain conditions, the ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents. The benzylic-like position of the methylene (B1212753) group in the ethoxy substituent makes it susceptible to oxidation, though forcing conditions may be required, which could also affect other parts of the molecule. Electrochemical methods have also been explored for the ethoxylation of aromatic rings, suggesting that the group itself can be manipulated under specific oxidative potentials. banglajol.inforesearchgate.net

Controlled Cleavage and Modification of the Ether Linkage

The cleavage of the aryl-ether bond in 4-bromo-3-ethoxybenzoic acid is a significant transformation that yields the corresponding phenol (B47542), 4-bromo-3-hydroxybenzoic acid. This reaction is most commonly achieved by treatment with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.orglibretexts.org

The mechanism for this cleavage typically follows an SN2 pathway. wikipedia.org The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). libretexts.orgwikipedia.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether. In the case of an aryl alkyl ether, the attack occurs at the alkyl carbon (the ethyl group), as the phenyl C-O bond is stronger and the sp² hybridized carbon is resistant to SN2 attack. libretexts.orglibretexts.org This results in the formation of a phenol and an ethyl halide.

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| HBr or HI | Heat, concentrated acid | 4-Bromo-3-hydroxybenzoic acid + Ethyl bromide/iodide | SN2 |

| BBr₃ (Boron tribromide) | Inert solvent (e.g., CH₂Cl₂), often at low temperature | 4-Bromo-3-hydroxybenzoic acid + Ethyl bromide | Lewis acid-catalyzed cleavage |

| Tris(pentafluorophenyl)borane (B72294) / Silane | Ambient temperature | 4-Bromo-3-hydroxybenzoic acid (after workup) | Reductive cleavage |

Recent methodologies, such as the use of tris(pentafluorophenyl)borane with a silyl (B83357) hydride, allow for the rapid and mild cleavage of aryl alkyl ethers under ambient conditions, providing an alternative to harsh acidic methods. researchgate.net

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and in 4-bromo-3-ethoxybenzoic acid, it can be readily converted into a variety of derivatives.

Common transformations include esterification, formation of amides, and decarboxylation.

Esterification : The reaction of 4-bromo-3-ethoxybenzoic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is a standard Fischer esterification.

Amide Formation : The carboxylic acid can be converted to an amide by first activating it, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride readily reacts with a primary or secondary amine to form the desired amide. Alternatively, direct condensation with an amine using coupling agents like HATU or EDC is also a common and efficient method. jst.go.jp

Decarboxylation : The removal of the carboxyl group can be achieved under certain conditions. For electron-rich aromatic acids, transition-metal-free decarboxylative bromination can occur, where the carboxyl group is replaced by a bromine atom. nih.gov More generally, silver-catalyzed protodecarboxylation can replace the -COOH group with a hydrogen atom under microwave-assisted conditions. mdpi.com This reaction proceeds via an aryl radical intermediate. mdpi.comscispace.com

The following table presents a summary of these key transformations.

| Transformation | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄), Heat | 4-Bromo-3-ethoxybenzoate ester |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'₂NH) | 4-Bromo-3-ethoxybenzamide |

| Amide Formation (Direct Coupling) | Amine (R'₂NH), Coupling Agent (e.g., HATU, EDC), Base | 4-Bromo-3-ethoxybenzamide |

| Protodecarboxylation | Ag₂CO₃, K₂S₂O₈, Heat (Microwave) | 1-Bromo-2-ethoxybenzene |

Esterification and Amidation Reactions for Diverse Derivatives

The carboxylic acid group of 4-bromo-3-ethoxybenzoic acid readily undergoes esterification and amidation reactions, which are fundamental transformations for creating a wide array of derivatives.

Esterification:

Esterification of benzoic acid derivatives is a common and well-established reaction. For instance, the structurally similar 4-bromo-3-methoxybenzoic acid is converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. This process involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. It is expected that 4-bromo-3-ethoxybenzoic acid would react similarly with various alcohols to yield the corresponding esters.

A general procedure for the esterification of a related compound, 4-bromo-3-methoxybenzoic acid, involves dissolving the acid in methanol with a catalytic amount of concentrated sulfuric acid and refluxing the mixture for several hours. The product is then isolated by removing the solvent and neutralizing the excess acid.

Amidation:

Amidation reactions of 4-bromo-3-ethoxybenzoic acid provide access to a range of amide derivatives. These reactions typically involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with an amine. In a study on related compounds, 4-bromo-3-methoxybenzoic acid was condensed with aniline to form the corresponding amide. jst.go.jp This suggests that 4-bromo-3-ethoxybenzoic acid can be readily coupled with various primary and secondary amines to produce a diverse library of amides.

Commonly used coupling agents for amidation include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). jst.go.jp

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |

| Esterification | 4-Bromo-3-methoxybenzoic acid, Methanol | Concentrated H₂SO₄, Reflux | Methyl 4-bromo-3-methoxybenzoate | |

| Amidation | 4-Bromo-3-methoxybenzoic acid, Aniline | HATU, DIPEA, DMF, r.t. | N-phenyl-4-bromo-3-methoxybenzamide | jst.go.jp |

This table presents data for the closely related 4-bromo-3-methoxybenzoic acid to illustrate the expected reactivity of 4-bromo-3-ethoxybenzoic acid.

Reduction and Decarboxylation Studies of the Benzoic Acid Moiety

Reduction:

The carboxylic acid group of 4-bromo-3-ethoxybenzoic acid can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of the ester derivative, for instance, the methyl ester of 4-bromo-3-methoxybenzoic acid, can also be accomplished with such reagents to yield the corresponding benzyl (B1604629) alcohol.

Decarboxylation:

Decarboxylation, the removal of the carboxyl group, can be a more challenging transformation for aromatic carboxylic acids. However, recent methodologies have been developed to facilitate this process. One such method is a visible light-mediated decarboxylation of aryl carboxylic acids using photoredox catalysis. scispace.com This technique has been shown to be effective for both electron-rich and electron-poor substrates. scispace.com Another approach involves transition-metal-free decarboxylative bromination, where an aromatic carboxylic acid is converted into an aryl bromide. nih.gov

Furthermore, microwave-assisted silver-catalyzed protodecarboxylation and decarboxylative iodination have been reported for various aromatic carboxylic acids. mdpi.com In these reactions, an aryl radical is generated, which can then be trapped by a hydrogen or iodine source. mdpi.com For example, 4-bromobenzoic acid has been successfully protodecarboxylated under radical conditions. rsc.org

| Transformation | Substrate Example | Reagents/Conditions | Product Example | Reference |

| Reduction of Carboxylic Acid | 4-Bromo-3-(methoxymethyl)benzoic acid | Lithium aluminum hydride | 4-Bromo-3-(methoxymethyl)benzyl alcohol | |

| Decarboxylative Bromination | 4-Methoxybenzoic acid | Transition-metal-free conditions | Aryl bromide | nih.gov |

| Protodecarboxylation | 4-Bromobenzoic acid | Radical conditions | Bromobenzene | rsc.org |

| Decarboxylative Iodination | o-Bromo benzoic acid | Ag₂(CO)₃, K₂S₂O₈, I₂, Microwave, 130°C | 1-Iodo-2-bromobenzene | mdpi.com |

This table includes examples with related benzoic acid derivatives to demonstrate potential decarboxylation pathways for 4-bromo-3-ethoxybenzoic acid.

Electrophilic and Radical Reactions on the Aromatic Ring System

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of 4-bromo-3-ethoxybenzoic acid is subject to electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The ethoxy group is an activating, ortho, para-director, while the bromine atom is a deactivating, ortho, para-director. The carboxylic acid group is a deactivating, meta-director. The combined influence of these groups will direct incoming electrophiles to the positions ortho and para to the activating ethoxy group, while considering the deactivating nature of the bromine and carboxylic acid. For instance, nitration of 4-bromobenzoic acid with a mixture of nitric acid and sulfuric acid yields 4-bromo-3-nitrobenzoic acid, as the bromine atom directs the nitro group to the ortho position. quora.comquora.com

Radical Reactions:

The aromatic ring of 4-bromo-3-ethoxybenzoic acid can also participate in radical reactions. The bromine atom on the ring can be involved in radical-mediated processes. For example, the synthesis of related compounds can involve radical bromination using N-bromosuccinimide (NBS) and a radical initiator. A patent describes the side-chain bromination of methyl 4-methyl-3-methoxybenzoate using N-bromosuccinimide and exposure to UV light, which proceeds via a radical mechanism. google.comgoogle.com While this is not a direct reaction on the aromatic ring of 4-bromo-3-ethoxybenzoic acid itself, it highlights the utility of radical reactions in the synthesis of related structures.

Furthermore, visible light-mediated photoredox catalysis can be used to generate aryl radicals from aryl carboxylic acids for decarboxylation, as mentioned previously. scispace.com This indicates that under specific conditions, the 4-bromo-3-ethoxybenzoyl radical could be generated and utilized in further synthetic transformations.

| Reaction Type | Substrate Example | Reagents/Conditions | Product Example | Reference |

| Electrophilic Nitration | 4-Bromobenzoic acid | HNO₃, H₂SO₄ | 4-Bromo-3-nitrobenzoic acid | quora.comquora.com |

| Radical Bromination (Side-chain) | Methyl 4-methyl-3-methoxybenzoate | N-Bromosuccinimide, UV light | Methyl 4-bromomethyl-3-methoxybenzoate | google.comgoogle.com |

This table provides examples of electrophilic and radical reactions on related aromatic systems to infer the potential reactivity of the aromatic ring in 4-bromo-3-ethoxybenzoic acid.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

In ¹H NMR spectroscopy of 4-Bromo-3-ethoxybenzoic acid, the distinct electronic environments of the protons lead to a predictable spectrum. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The aromatic region would display signals for three protons on the benzene (B151609) ring. Their specific shifts and coupling patterns would confirm the 1,2,4-substitution pattern. The ethoxy group would be characterized by a quartet and a triplet, indicative of the ethyl system, with chemical shifts typical for an alkoxy group attached to an aromatic ring.

Predicted ¹H NMR Data for 4-Bromo-3-ethoxybenzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | N/A |

| Ar-H | ~7.8-8.0 | Doublet | ~2.0 |

| Ar-H | ~7.6-7.8 | Doublet of Doublets | ~8.5, 2.0 |

| Ar-H | ~7.0-7.2 | Doublet | ~8.5 |

| -OCH₂CH₃ | ~4.1-4.3 | Quartet | ~7.0 |

| -OCH₂CH₃ | ~1.4-1.6 | Triplet | ~7.0 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 4-Bromo-3-ethoxybenzoic acid, nine distinct signals are expected. The carbon of the carboxyl group (-COOH) would appear at the most downfield position. The six aromatic carbons would have characteristic shifts influenced by the bromo, ethoxy, and carboxyl substituents. The two carbons of the ethoxy group would be found in the upfield, aliphatic region of the spectrum.

Predicted ¹³C NMR Data for 4-Bromo-3-ethoxybenzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~170-175 |

| Ar-C-O | ~155-160 |

| Ar-C-COOH | ~130-135 |

| Ar-CH | ~125-135 |

| Ar-CH | ~115-125 |

| Ar-C-Br | ~110-120 |

| Ar-CH | ~110-115 |

| -OCH₂CH₃ | ~60-65 |

| -OCH₂CH₃ | ~10-15 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Due to the presence of bromine, the molecular ion peak in the mass spectrum of 4-Bromo-3-ethoxybenzoic acid would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values of approximately 244 and 246, respectively. Analysis of the fragmentation pattern provides further structural confirmation, with common losses including the ethoxy group, the carboxyl group, and the bromine atom.

Expected Mass Spectrometry Fragmentation for 4-Bromo-3-ethoxybenzoic acid

| m/z Value (for ⁷⁹Br) | Fragment Identity | Description of Loss |

|---|---|---|

| 244/246 | [C₉H₉BrO₃]⁺ | Molecular Ion |

| 215/217 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 199/201 | [M - COOH]⁺ | Loss of carboxyl group |

| 166 | [M - Br]⁺ | Loss of bromine atom |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups. For 4-Bromo-3-ethoxybenzoic acid, key vibrational bands would include a broad O-H stretch from the carboxylic acid, a strong C=O stretch, C-O stretches from the acid and ether linkages, aromatic and aliphatic C-H stretches, and a C-Br stretch at a lower frequency.

Expected Vibrational Bands for 4-Bromo-3-ethoxybenzoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ether & Acid | C-O Stretch | 1200-1300 |

| Bromoalkane | C-Br Stretch | 500-600 |

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like 4-Bromo-3-ethoxybenzoic acid.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing aromatic acids. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. The purity of 4-Bromo-3-ethoxybenzoic acid can be determined by monitoring the elution profile with a UV detector, typically at a wavelength where the aromatic ring strongly absorbs. A specific method for the analysis of this compound has been described in patent literature. googleapis.com

Reported HPLC Method for 4-Bromo-3-ethoxybenzoic acid googleapis.com

| Parameter | Condition |

|---|---|

| Column | Agilent SBC (3.0 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% B (0-0.3 min), 95% B (1.5-2.7 min), 10% B (from 2.76 min) |

| Detection | UV Spectroscopy |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. For the analysis of polar molecules such as carboxylic acids, derivatization is often a necessary step to increase their volatility and thermal stability, thereby improving chromatographic peak shape and sensitivity. In the case of 4-Bromo-3-ethoxybenzoic acid, its carboxylic acid functional group makes it a candidate for derivatization prior to GC analysis.

The derivatized 4-Bromo-3-ethoxybenzoic acid can then be separated on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase. The choice of the stationary phase will depend on the desired separation from other potential components in a sample mixture. Detection can be accomplished using a flame ionization detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (MS), which provides structural information for peak identification. The NIST database contains GC data for methyl 4-bromobenzoate, the methyl ester of a structurally similar compound, which further underscores the utility of derivatization for the GC analysis of brominated benzoic acids nist.gov.

Below is a hypothetical data table illustrating the typical parameters for a GC-MS analysis of silylated 4-Bromo-3-ethoxybenzoic acid, extrapolated from methods for related aromatic carboxylic acids.

Table 1: Illustrative GC-MS Parameters for the Analysis of Trimethylsilyl-4-Bromo-3-ethoxybenzoic acid

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-500 |

| Transfer Line Temp. | 280 °C |

| Expected Retention Time | ~12.5 min |

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, including organic acids. Unlike gas chromatography, CE can often be performed on underivatized samples, simplifying sample preparation. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For the analysis of 4-Bromo-3-ethoxybenzoic acid and other substituted benzoic acids, Micellar Electrokinetic Chromatography (MECC) is a highly effective mode of CE. nih.govresearchgate.net In MECC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral and charged analytes can partition between the aqueous BGE and the hydrophobic core of the micelles, allowing for the separation of both ionic and neutral species.

While direct experimental data for 4-Bromo-3-ethoxybenzoic acid is not available, the established methods for a wide range of benzoic acid derivatives provide a strong foundation for its analysis. nih.gov The conditions can be optimized by adjusting the pH of the BGE, the concentration of the surfactant, and the applied voltage to achieve the desired separation and analysis time.

The following table provides a hypothetical set of conditions for the analysis of 4-Bromo-3-ethoxybenzoic acid by MECC, based on published methods for similar compounds.

Table 2: Illustrative MECC Parameters for the Analysis of 4-Bromo-3-ethoxybenzoic acid

| Parameter | Value |

| CE System | Beckman Coulter P/ACE MDQ or equivalent |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm effective) |

| Background Electrolyte | 20 mM Sodium borate, 50 mM Sodium dodecyl sulfate (SDS), pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (0.5 psi for 5 s) |

| Detection | UV absorbance at 214 nm |

| Expected Migration Time | 8-12 min |

Theoretical and Computational Studies on 4 Bromo 3 Ethoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profilingresearchgate.netbanglajol.info

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. researchgate.netbanglajol.info By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For molecules like 4-bromo-3-ethoxybenzoic acid, DFT calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. researchgate.netbanglajol.info

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. researchgate.netbanglajol.info

Following optimization, a vibrational analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the C=O bond in the carboxylic acid group or the bending of C-H bonds on the benzene (B151609) ring. These predicted spectra can be compared with experimental data to validate the computational model. researchgate.netbanglajol.info

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor. researchgate.netbanglajol.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netbanglajol.info A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netbanglajol.info A small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.netbanglajol.info For the analogous compound 4-bromo-3-(methoxymethoxy)benzoic acid, the HOMO-LUMO gap was calculated to be 4.46 eV, indicating significant stability. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.41 |

| LUMO | -1.95 |

| Energy Gap (ΔE) | 4.46 |

Table 1. Calculated Frontier Molecular Orbital Energies for the analogous compound 4-bromo-3-(methoxymethoxy)benzoic acid. Data sourced from a DFT study. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a theoretical framework for understanding reactivity based on the principles of conceptual DFT. researchgate.netbanglajol.info

Ionization Energy (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is defined as ω = μ² / (2η).

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

| Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Energy (I) | 6.41 |

| Electron Affinity (A) | 1.95 |

| Chemical Hardness (η) | 2.23 |

| Chemical Potential (μ) | -4.18 |

| Electrophilicity Index (ω) | 3.91 |

Table 2. Global Reactivity Descriptors for the analogous compound 4-bromo-3-(methoxymethoxy)benzoic acid, derived from HOMO and LUMO energies. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysisresearchgate.netbanglajol.info

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In 4-bromo-3-ethoxybenzoic acid, these regions are expected around the oxygen atoms of the carboxylic acid and ethoxy groups.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group is a primary site of positive potential.

Green regions represent areas of neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's polarity and is invaluable for predicting intermolecular interactions, such as hydrogen bonding. researchgate.netbanglajol.info

Prediction of Non-Linear Optical (NLO) Propertiesresearchgate.netbanglajol.info

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov Computational methods can predict the NLO properties of a molecule by calculating its response to an external electric field. Key NLO parameters include:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First-order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response. A high β value is a key indicator of a promising NLO material.

Molecules with significant charge separation, often found in donor-π-acceptor systems, tend to exhibit large hyperpolarizability values. The presence of the electron-withdrawing bromine atom and carboxylic acid group, along with the electron-donating ethoxy group, suggests that 4-bromo-3-ethoxybenzoic acid could possess NLO properties. rsc.orgresearchgate.net Calculations on the analogous compound 4-bromo-3-(methoxymethoxy)benzoic acid have shown that it exhibits a non-zero hyperpolarizability, indicating potential NLO activity. researchgate.net

| NLO Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.51 Debye |

| Mean Polarizability (α) | -0.012 x 10-23 esu |

| First Hyperpolarizability (β) | 0.076 x 10-30 esu |

Table 3. Calculated Non-Linear Optical properties for the analogous compound 4-bromo-3-(methoxymethoxy)benzoic acid. researchgate.net

Influence of Solvent Environments on Electronic and Reactivity Parameters Using Continuum Solvation Modelsresearchgate.netbanglajol.info

Molecular properties can be significantly influenced by the surrounding environment, particularly in a solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by representing it as a continuous dielectric medium. researchgate.netbanglajol.info

These calculations can reveal how parameters like the HOMO-LUMO gap, dipole moment, and reactivity descriptors change when the molecule is moved from the gas phase to a solvent. Generally, polar solvents can stabilize charge separation within a molecule, leading to changes in its electronic structure and reactivity. Studies on the analogous compound 4-bromo-3-(methoxymethoxy)benzoic acid have shown that solvation alters the values of its reactivity descriptors. researchgate.netbanglajol.info Understanding these solvent effects is crucial for predicting the behavior of 4-bromo-3-ethoxybenzoic acid in realistic chemical systems.

Applications in Advanced Chemical Research and Materials Science

Utility as Key Building Blocks in Complex Organic Synthesis

The structural features of 4-bromo-3-ethoxybenzoic acid make it a valuable building block in organic synthesis. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid halides. The bromine atom can participate in a wide range of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The ethoxy group can influence the molecule's solubility and electronic properties.

Precursors for Functional Polymeric Materials

While direct polymerization of 4-bromo-3-ethoxybenzoic acid is not its primary application, its derivatives can serve as crucial initiators or monomers in the synthesis of functional polymers. For instance, compounds with a bromine atom, like 4-(1-bromoethyl)benzoic acid, have been used as initiators for Atom Transfer Radical Polymerization (ATRP). cmu.edu This allows for the creation of well-defined polystyrenes with terminal carboxylic acid groups. cmu.edu The carboxylic acid functionality can be protected during polymerization and later deprotected to yield a reactive terminus on the polymer chain. cmu.edu

Furthermore, the principles of Ring-Opening Metathesis Polymerization (ROMP) can utilize functionalized monomers. 20.210.105 Although not directly a cyclic olefin, derivatives of 4-bromo-3-ethoxybenzoic acid could be incorporated into monomers for ROMP to introduce specific functionalities into the resulting polymer backbone. The presence of the bromo and ethoxy groups can impart unique chemical and physical properties to the final polymeric material. mdpi.com

Intermediates for the Synthesis of Specialty Chemicals

4-Bromo-3-ethoxybenzoic acid is a key intermediate in the production of various specialty chemicals, with applications in the pharmaceutical and electronics industries. wychem.com The bromine atom is a particularly useful functional group, as it can be readily replaced or modified. For example, chemo- and regioselective copper-catalyzed amination of bromobenzoic acids is a known method for producing N-aryl and N-alkyl anthranilic acid derivatives, which are themselves important chemical intermediates. organic-chemistry.org This type of reaction highlights how the bromo- and carboxylic acid moieties can be selectively manipulated to build molecular complexity.

The synthesis of complex organic molecules often involves a series of steps where each part of a starting material like 4-bromo-3-ethoxybenzoic acid is methodically altered. The general synthetic utility of bromobenzoic acids is well-established, with applications ranging from the preparation of spice materials to intermediates for pharmaceuticals. google.com

Derivatization Strategies for Functional Material Development

The functional groups on 4-bromo-3-ethoxybenzoic acid allow for a variety of derivatization strategies aimed at creating new materials with specific properties. These strategies often involve modifying the carboxylic acid or using the bromine atom as a handle for further chemical transformations.

Synthesis of Photo-cleavable Linkers and Reagents

Photo-cleavable linkers are molecules that can be broken apart by light, a property that is highly valuable in fields like solid-phase synthesis and drug delivery. The o-nitrobenzyl group is a common motif in such linkers. The synthesis of these linkers can involve the nitration of brominated benzoic acid derivatives. For instance, 4-(bromomethyl)benzoic acid has been used as a starting material for the synthesis of photo-cleavable linkers. researchgate.net Following this established principle, 4-bromo-3-ethoxybenzoic acid could potentially be derivatized through nitration and other modifications to create novel photo-cleavable reagents. The ethoxy group would likely influence the photochemical properties of the resulting linker.

Application in Surface Functionalization Methodologies

The carboxylic acid group of 4-bromo-3-ethoxybenzoic acid makes it a candidate for the functionalization of surfaces. Benzoic acid and its derivatives can be grafted onto the surfaces of materials like graphene nanosheets and polyethylene (B3416737) films to alter their surface properties. rsc.orgconicet.gov.ar This is often achieved by creating a reactive intermediate that then attaches to the surface, leaving the rest of the molecule exposed. rsc.orgresearchgate.net

In the case of 4-bromo-3-ethoxybenzoic acid, grafting it onto a surface would introduce not only the polar carboxylic acid group but also the bromine atom and the ethoxy group. These functionalities could then be used for further surface modifications or to impart specific properties, such as hydrophilicity, and to create sites for further chemical reactions. conicet.gov.ar

Contribution to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions between molecules. 4-Bromo-3-ethoxybenzoic acid possesses functional groups that can participate in the formation of well-ordered molecular assemblies. The carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimers. The bromine atom can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species. nih.gov

Design and Synthesis of Chemical Libraries for Academic and Research Purposes

4-Bromo-3-ethoxybenzoic acid is a valuable starting material, or "scaffold," for the synthesis of chemical libraries. A chemical library is a collection of diverse, but structurally related, compounds used in high-throughput screening for drug discovery and other research purposes. The utility of this specific molecule lies in its three distinct functional handles, which can be modified independently.

The Carboxylic Acid Group: This group can be readily converted into a wide range of other functional groups, most commonly esters and amides. By reacting the carboxylic acid with a diverse set of alcohols or amines, a large library of derivatives can be generated, each with unique properties.

The Bromine Atom: The aryl bromide is a key functional group for transition-metal-catalyzed cross-coupling reactions. For instance, in the Suzuki-Miyaura reaction, the bromine atom can be replaced by a variety of aryl or vinyl groups by reacting it with a boronic acid in the presence of a palladium catalyst. researchgate.net This allows for the introduction of significant molecular complexity. Similarly, reactions like the Buchwald-Hartwig amination can replace the bromine with nitrogen-based groups.

The Aromatic Ring: The benzene (B151609) ring itself can undergo further substitution reactions, such as nitration, although the existing substituents will direct the position of any new groups.

The presence of these reactive sites makes 4-Bromo-3-ethoxybenzoic acid an ideal building block for creating libraries of novel compounds for testing in pharmaceutical, agrochemical, and materials science research. wychem.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 4-Bromo-3-ethoxybenzoic acid | C₉H₉BrO₃ | 245.07 | 933671-86-4 labshake.comsigmaaldrich.com |

| 4-Bromo-3-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 56256-14-5 nih.gov |

| 4-Bromo-3-(ethoxymethyl)benzoic acid | C₁₀H₁₁BrO₃ | 259.10 | 2925576-60-7 chemscene.com |

| 4-Ethoxybenzoic acid | C₉H₁₀O₃ | 166.17 | 619-86-3 nist.gov |

| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | 229.07 | 5798-75-4 nist.gov |

Environmental and Sustainable Chemistry Aspects of 4 Bromo 3 Ethoxybenzoic Acid Chemistry

Development of Eco-Friendly Synthetic Routes and Processes

Traditional synthetic routes for halogenated aromatic acids often involve multi-step processes that utilize hazardous reagents and generate significant waste streams. For instance, the classical electrophilic bromination of benzoic acid derivatives typically employs molecular bromine (Br₂) and a Lewis acid catalyst such as ferric bromide (FeBr₃). youtube.com This process involves handling toxic and corrosive bromine and often requires organic solvents, which contribute to volatile organic compound (VOC) emissions.

In contrast, modern eco-friendly approaches focus on alternative energy sources, safer reagents, and solvent-free conditions.

Alternative Energy Sources: One promising green methodology is the use of sonication. Research on the synthesis of a structurally related compound, 3-bromobenzoic acid, has demonstrated a successful solvent- and catalyst-free reaction using ultrasound. ijisrt.com In this process, benzoic acid was reacted directly with bromine in a sonicator, which provided the energy for the reaction. This method eliminates the need for a catalyst and a separate solvent, directly addressing two key principles of green chemistry: waste prevention and the use of safer solvents and auxiliaries. ijisrt.com Such techniques could foreseeably be adapted for the synthesis of 4-bromo-3-ethoxybenzoic acid.

Safer Reagents and In-Situ Generation: To circumvent the hazards associated with transporting and handling molecular bromine, methods for its in-situ generation have been developed. A notable protocol involves the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) in a continuous flow reactor. nih.gov The bromine is generated and consumed in a closed system, significantly enhancing safety. This approach can be coupled directly with the bromination of aromatic substrates. nih.gov Another eco-friendly process involves the use of a water-soluble brominating reagent to generate hypobromous acid in-situ, which then acts as the active brominating species, avoiding the use of liquid bromine and solid catalysts entirely. google.com

Biocatalysis: Biosynthesis presents a powerful green alternative to traditional chemical synthesis. While specific enzymes for the production of 4-bromo-3-ethoxybenzoic acid are not established, the broader field of biocatalysis offers significant potential. For example, microorganisms are used to produce various aminobenzoic acid derivatives from simple carbohydrates, completely avoiding petroleum-based feedstocks and harsh chemical reagents. mdpi.com Enzymes such as carboxylic acid reductases (CARs) are also being engineered to perform selective transformations on carboxylic acids under mild, aqueous conditions. nih.gov

Strategies for Waste Minimization and Enhanced Atom Economy in Production

A core principle of green chemistry is maximizing "atom economy," which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. instituteofsustainabilitystudies.com Reactions with low atom economy generate significant waste in the form of byproducts.

A hypothetical traditional synthesis of 4-bromo-3-ethoxybenzoic acid via electrophilic bromination of 3-ethoxybenzoic acid can be used to illustrate this concept.

Reaction: C₉H₁₀O₃ (3-Ethoxybenzoic acid) + Br₂ (Bromine) → C₉H₉BrO₃ (4-Bromo-3-ethoxybenzoic acid) + HBr (Hydrogen bromide)

The calculation of atom economy for this process reveals the inherent inefficiency of substitution reactions.

| Component | Formula | Molecular Weight ( g/mol ) | Role |

| 3-Ethoxybenzoic acid | C₉H₁₀O₃ | 166.17 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| Total Reactant Mass | 325.98 | ||

| 4-Bromo-3-ethoxybenzoic acid | C₉H₉BrO₃ | 245.07 | Desired Product |

| Hydrogen bromide | HBr | 80.91 | Byproduct (Waste) |

| Total Product Mass | 325.98 |

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 Atom Economy = (245.07 / 325.98) x 100 = 75.18%

This calculation demonstrates that, even with a 100% chemical yield, nearly 25% of the reactant mass is lost as the hydrogen bromide byproduct. primescholars.com This highlights a key area for improvement. Strategies to enhance atom economy and minimize waste include:

Designing Addition Reactions: Whenever possible, synthetic routes should be designed around addition reactions, which have a theoretical atom economy of 100% as all reactant atoms are incorporated into the final product.

Catalytic Reagents: Using catalytic rather than stoichiometric amounts of reagents ensures that auxiliary substances are not consumed and incorporated into waste streams.

Waste Valorization: Developing methods to capture and utilize byproducts can turn waste into valuable materials. In the example above, the HBr generated could be captured and used in other chemical processes.

Process Optimization: Beyond atom economy, waste is minimized by reducing solvent use, recycling unreacted starting materials, and preventing the need for complex purification steps that generate their own waste. nih.govpatsnap.com

Design and Application of Sustainable Catalytic Systems for Transformations

The shift from stoichiometric reagents to sustainable catalytic systems is a cornerstone of modern green chemistry. nih.gov Catalysts lower the activation energy of reactions, allowing them to proceed under milder conditions, often with greater selectivity and reduced byproduct formation.

Sustainable Bromination Catalysts: Traditional Lewis acid catalysts like FeBr₃ or AlCl₃ are effective but are often used in stoichiometric amounts, are sensitive to moisture, and can generate hazardous waste. Research into sustainable alternatives has yielded several promising systems:

Ionic Liquids: N-alkylpyridinium nitrate (B79036) ionic liquids have been shown to catalyze the aerobic bromination of aromatic compounds. acs.org These catalysts can be recycled and reused, and they enable the use of HBr or NaBr as the bromine source instead of elemental bromine. acs.org

Palladium Catalysis: Advanced palladium(II) catalysts have been developed for the site-selective C–H bromination of benzoic acid derivatives. rsc.org These systems offer high selectivity, which can reduce the formation of unwanted isomers and simplify purification, thereby minimizing waste.

Biocatalytic Systems: Enzymes represent the ultimate sustainable catalysts. They operate under mild conditions (room temperature and neutral pH), are highly selective, and are biodegradable.

Carboxylic Acid Reductases (CARs): These enzymes can selectively reduce carboxylic acids to aldehydes, a key transformation that often requires harsh reducing agents in traditional chemistry. nih.gov The use of CARs could enable greener pathways for producing derivatives of 4-bromo-3-ethoxybenzoic acid.

Microbial Transformations: Whole-cell biotransformations are being explored for a range of reactions on aromatic compounds, including reductions and oxidations, offering a completely biological route to chemical modification. nih.gov

Solid Acid Catalysts: For reactions that require an acid catalyst, such as esterifications or hydrolyses, traditional mineral acids like H₂SO₄ are being replaced by solid acid catalysts. Materials like zeolites, sulfated zirconia, and acidic clays (B1170129) are non-corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable, making them an environmentally benign option. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel and Unprecedented Synthetic Methodologies

The synthesis of substituted benzoic acids traditionally relies on methods like the oxidation of corresponding alkylbenzenes or functional group interconversion on a pre-existing benzoic acid core. google.comresearchgate.net For 4-Bromo-3-ethoxybenzoic acid, this could involve multi-step sequences that may have limitations in efficiency and sustainability. Future research is likely to focus on more direct and efficient synthetic routes.

Emerging paradigms in organic chemistry, particularly those leveraging transition metal-catalyzed C-H activation, offer a promising avenue. Research has shown that alkoxy groups can influence the regioselectivity of C-H activation on benzoic acid derivatives. mdpi.com A future direction would be to develop a catalytic system that can directly functionalize a simpler 3-ethoxybenzoic acid precursor at the C4 position, or conversely, introduce the ethoxy group onto a 4-bromobenzoic acid derivative through a C-H activation/functionalization strategy.

Furthermore, the application of High-Throughput Experimentation (HTE) could revolutionize the discovery and optimization of synthetic pathways. seqens.comnih.gov HTE allows for the parallel execution of a large number of experiments, enabling rapid screening of catalysts, solvents, and reaction conditions to identify optimal protocols for synthesizing 4-Bromo-3-ethoxybenzoic acid with higher yield and purity. nih.govyoutube.com

Table 1: Comparison of Synthetic Methodologies for 4-Bromo-3-ethoxybenzoic Acid

| Methodology | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Traditional Synthesis | Multi-step process involving functional group interconversions and classical bromination/etherification reactions. google.comrasayanjournal.co.in | Well-established and reliable procedures. | Can be lengthy, may generate significant waste, and may have moderate overall yields. |

| C-H Activation | Direct functionalization of a C-H bond on a precursor molecule using a transition metal catalyst. mdpi.com | Atom economy, reduced step count, potential for novel disconnections. | Achieving high regioselectivity in the presence of multiple directing groups. mdpi.com |

| HTE-Optimized Synthesis | Using automated, parallel experimentation to rapidly screen a wide array of reaction parameters (catalysts, ligands, bases, solvents). chemrxiv.org | Accelerated discovery of optimal conditions, improved yields, and identification of novel reactivity. nih.gov | Requires specialized robotic equipment and data analysis infrastructure. seqens.comyoutube.com |

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of 4-Bromo-3-ethoxybenzoic acid is dictated by its three functional groups: the carboxylic acid, the aryl bromide, and the ethoxy group. While the individual reactivity of these groups is well-understood, their combined influence could lead to novel and unexplored chemical transformations.

The aryl bromide is a prime handle for transition metal-catalyzed cross-coupling reactions. Future research could extensively explore Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings to append a wide variety of substituents at the C4 position. This would create a library of complex derivatives with potential applications in medicinal chemistry and materials science.

The electronic influence of the ortho-ethoxy and para-bromo groups on the carboxylic acid's reactivity is another area for investigation. These substituents may modulate the acidity and nucleophilicity of the carboxylate, potentially enabling unique condensation or derivatization reactions. Furthermore, the aromatic ring itself is a target for further functionalization. The directing effects of the existing substituents could be exploited to achieve highly regioselective electrophilic substitution or further C-H activation at the remaining open positions on the ring, leading to polysubstituted aromatic compounds that are otherwise difficult to access.

Table 2: Potential Future Transformation Pathways

| Functional Group | Reaction Type | Potential Outcome | Research Focus |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Biaryl compounds | Development of novel ligands, pharmaceutical scaffolds. |

| Aryl Bromide | Buchwald-Hartwig Amination | Aryl amines | Synthesis of precursors for dyes, polymers, and bioactive molecules. |

| Carboxylic Acid | Advanced Amide Coupling | Complex amides and peptides | Creation of bioactive compounds or functional monomers for polyamides. |

| Aromatic Ring | Regioselective C-H Functionalization | Polysubstituted benzene (B151609) derivatives | Accessing complex substitution patterns for fine-tuning material or biological properties. mdpi.com |

Integration into Advanced Materials Architectures and Hybrid Systems

The rigid structure and defined substitution pattern of 4-Bromo-3-ethoxybenzoic acid make it an excellent candidate as a building block, or "linker," for advanced materials. A particularly promising area is in the synthesis of Metal-Organic Frameworks (MOFs). brieflands.comnih.gov MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. unito.itnih.gov

By using 4-Bromo-3-ethoxybenzoic acid as the organic linker, it is possible to construct novel MOFs with tailored properties. The carboxylic acid group would coordinate to the metal centers, while the ethoxy group could project into the pores of the framework, tuning its hydrophobicity and selective adsorption capabilities. unito.it The bromo-substituent offers a powerful tool for post-synthetic modification, where the bromine atom on the incorporated linker can be converted to other functional groups after the MOF has been assembled, allowing for the introduction of functionalities that might not be compatible with the initial MOF synthesis conditions.

Another emerging application is in the field of liquid crystals. Benzoic acid derivatives are known to form liquid crystalline phases through hydrogen bonding interactions. nih.gov The specific geometry and electronic properties of 4-Bromo-3-ethoxybenzoic acid could be exploited to design new supramolecular liquid crystals with unique mesomorphic and optical properties.

Leveraging High-Throughput Experimentation and Data Science in Chemical Research

The future exploration of 4-Bromo-3-ethoxybenzoic acid can be significantly accelerated by integrating modern data-centric approaches. High-Throughput Experimentation (HTE) can be used not only to optimize synthesis but also to rapidly screen for new reactivity and material properties. seqens.comresearchgate.net For instance, an HTE workflow could test the performance of the compound as a catalyst or material precursor under hundreds of different conditions simultaneously. youtube.com

In parallel, data science and machine learning (ML) are becoming indispensable tools in chemical research. aimlic.comnih.gov ML models can be trained on existing chemical reaction databases to predict the outcomes of potential reactions involving 4-Bromo-3-ethoxybenzoic acid, guiding experimental efforts toward more promising pathways. neurips.ccnips.cc These predictive models can forecast reaction yields, identify potential byproducts, and even suggest optimal reaction conditions, thereby reducing the time and resources spent on trial-and-error experimentation. nih.gov For materials science applications, computational models could predict the properties of hypothetical MOFs or liquid crystals derived from this compound, allowing researchers to design new materials in silico before committing to laboratory synthesis. nih.gov

The combination of HTE for rapid data generation and ML for predictive modeling creates a powerful feedback loop. chemrxiv.org HTE can generate large, high-quality datasets specifically tailored to 4-Bromo-3-ethoxybenzoic acid, which can then be used to train highly accurate ML models. These models, in turn, can guide the next round of HTE, leading to an accelerated cycle of discovery and innovation.

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-3-ethoxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

Traditional synthesis involves bromination of 3-ethoxybenzoic acid using brominating agents like Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) under controlled conditions. Flow chemistry methods, adapted from similar brominated benzoic acids, can improve regioselectivity and reduce hazardous solvent use (e.g., replacing CCl₄ with greener alternatives) . Yield optimization requires precise temperature control (0–5°C for bromination) and stoichiometric excess of bromine (1.2–1.5 eq). Post-reaction, quenching with Na₂S₂O₃ removes residual bromine.

Basic: How can purification challenges (e.g., byproduct separation) be addressed for 4-bromo-3-ethoxybenzoic acid?

Methodological Answer:

Recrystallization from ethanol/water mixtures (70:30 v/v) effectively isolates the product, leveraging differential solubility of brominated byproducts. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers, with TLC monitoring (Rf ~0.4 in 3:7 EtOAc/hexane). Purity >98% is confirmed via HPLC (C18 column, 0.1% H₃PO₄ in acetonitrile/water) .

Intermediate: What spectroscopic techniques are critical for characterizing 4-bromo-3-ethoxybenzoic acid?

Methodological Answer:

- FT-IR : Confirms carboxylic acid (O-H stretch: 2500–3000 cm⁻¹) and C-Br (600–650 cm⁻¹).

- NMR : ¹H NMR (DMSO-d6) shows ethoxy group (δ 1.3 ppm, triplet; δ 4.1 ppm, quartet) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR verifies bromine’s electron-withdrawing effect (C-Br: δ 115–120 ppm).

- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 243) validates molecular weight .

Intermediate: How does the ethoxy group influence the reactivity of 4-bromo-3-ethoxybenzoic acid in nucleophilic substitution?

Methodological Answer:

The ethoxy group at the 3-position sterically hinders electrophilic aromatic substitution but activates the para-bromo site for SNAr reactions. For example, reaction with NaN₃ in DMF at 80°C replaces Br with N₃, forming 3-ethoxy-4-azidobenzoic acid. Kinetic studies show pseudo-first-order dependence on NaN₃ concentration .

Advanced: How can DFT studies predict the vibrational and electronic properties of 4-bromo-3-ethoxybenzoic acid?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces. Simulated IR spectra align with experimental data, with deviations <5 cm⁻¹. Fukui indices identify reactive sites for electrophilic/nucleophilic attacks, guiding functionalization strategies .

Advanced: How to resolve contradictions between experimental and computational reactivity data?

Methodological Answer:

Discrepancies in reaction rates (e.g., slower experimental SNAr than DFT predictions) arise from solvent effects not modeled in gas-phase calculations. Incorporating PCM (Polarizable Continuum Model) for solvent (DMF) improves accuracy. Experimental validation via kinetic profiling at varying temperatures reconciles activation energies .

Safety: What are the toxicity and handling protocols for 4-bromo-3-ethoxybenzoic acid?

Methodological Answer:

Classified as a respiratory irritant (STOT SE 3). Use PPE (gloves, goggles, fume hood) to avoid inhalation/contact. Incompatible with strong oxidizers (e.g., HNO₃) and bases (risk of exothermic decarboxylation). Store in airtight containers at 2–8°C. First aid: Rinse skin/eyes with water; administer O₂ if inhaled .

Application: How is 4-bromo-3-ethoxybenzoic acid utilized in medicinal chemistry?

Methodological Answer:

As a building block for isoindolinones and phthalazinones, it undergoes Suzuki coupling with aryl boronic acids to generate bioactive heterocycles. For example, coupling with 4-pyridylboronic acid yields a COX-2 inhibitor precursor. Bioactivity is assessed via enzyme inhibition assays (IC50 values) .

Environmental: What are the best practices for waste disposal of brominated benzoic acid derivatives?

Methodological Answer:

Neutralize acidic waste with NaHCO₃ before disposal. Halogenated byproducts require incineration at >1,100°C with scrubbers to prevent HBr emissions. Collaborate with certified waste management firms for EPA-compliant disposal (RCRA Hazardous Waste Code D001) .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of 4-bromo-3-ethoxybenzoic acid?

Methodological Answer:

Systematic SAR studies involve:

Functionalization : Introduce substituents (e.g., -NO₂, -NH₂) at the 4-position.

Assays : Test antimicrobial activity (MIC against E. coli) or cytotoxicity (MTT assay on HeLa cells).

QSAR Modeling : Use Hammett constants (σ) to correlate electronic effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.